2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxyphenyl)acetamide
Description
2-[2-(1,3-Benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxyphenyl)acetamide is a heterocyclic acetamide derivative featuring a pyrazolo[1,5-a]pyrazinone core fused with a benzodioxole moiety and an N-(2-methoxyphenyl)acetamide side chain. The benzodioxole group (a methylenedioxy-substituted benzene) confers electron-rich aromatic properties, while the 2-methoxyphenyl substituent may influence solubility and π-π stacking interactions.
Properties
IUPAC Name |
2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O5/c1-29-18-5-3-2-4-15(18)23-21(27)12-25-8-9-26-17(22(25)28)11-16(24-26)14-6-7-19-20(10-14)31-13-30-19/h2-11H,12-13H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNYOXWWDPZABD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C=CN3C(=CC(=N3)C4=CC5=C(C=C4)OCO5)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varied Aryl Substituents
The closest structural analogue is 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide (), which substitutes the 2-methoxyphenyl group with a 3-fluoro-4-methylphenyl moiety. Key differences include:
- Fluorine atom : Enhances lipophilicity and metabolic stability via electronegativity and resistance to oxidative degradation.
- Positional effects : The 2-methoxy group in the target compound may improve solubility compared to the 3-fluoro-4-methyl substitution.
Pyrazoline and Sulfonamide Derivatives
Compounds like 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamides () feature a pyrazoline core and sulfonamide group, targeting carbonic anhydrase with cytotoxic effects. Contrasts include:
- Core heterocycle: Pyrazolo[1,5-a]pyrazinone vs. pyrazoline. The former’s fused bicyclic system may enhance rigidity and binding specificity.
- Functional groups: Sulfonamides (strong zinc-binding motifs) vs. acetamides (weaker hydrogen-bond donors), suggesting divergent mechanisms of action .
Triazolopyrimidine and Thione Derivatives
5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-yl acetylhydrazones () exhibit herbicidal and antiviral activities. Key distinctions:
- Triazole vs. pyrazolo-pyrazinone cores: Triazoles often chelate metals, whereas the pyrazinone core may engage in dipole interactions.
- Substituents : The benzodioxole group in the target compound could enhance aromatic stacking versus thione or hydrazone groups in triazolopyrimidines, which prioritize redox or chelation activity .
Quinazoline-Pyrazole Hybrids
N-[3-(4-Quinazolinyl)amino-1H-pyrazole-4-carbonyl]aldehyde hydrazones () demonstrate antimicrobial effects. Differences include:
- Quinazoline vs. benzodioxole : Quinazolines are kinase inhibitor pharmacophores, whereas benzodioxoles are common in CNS ligands.
- Hydrazone vs. acetamide linkers : Hydrazones offer conformational flexibility but lower stability compared to acetamides .
Comparative Data Table
Research Findings and Implications
- Substituent Effects : Electron-withdrawing groups (e.g., fluorine) enhance metabolic stability but may reduce solubility, whereas electron-donating groups (e.g., methoxy) improve aqueous compatibility .
- Core Heterocycles: Pyrazolo[1,5-a]pyrazinone’s fused structure likely offers superior target selectivity compared to monocyclic pyrazolines or flexible hydrazones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
